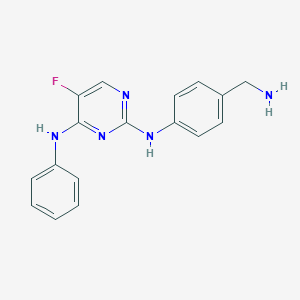

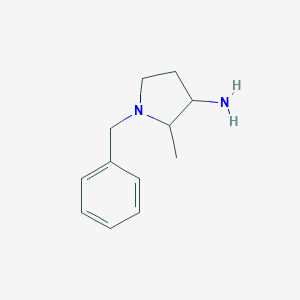

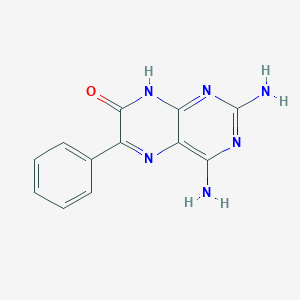

![molecular formula C18H25ClN4O B023803 trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole CAS No. 98454-50-3](/img/structure/B23803.png)

trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar tetrazole derivatives involves strategic chemical processes. For instance, N-cyclohexyl-5-(4'-chlorobutyl)-1H-tetrazole, a closely related compound, was synthesized from δ-valerolactone and cyclohexylamine, achieving a 78% yield, indicating a convenient process for producing such intermediates crucial for developing platelet aggregation inhibitor drugs (Jia-Jun Yi, 2003).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been elucidated through techniques like X-ray crystallography. Studies on similar compounds reveal that tetrazole rings tend to be planar, with the aryl rings at the 1- and 5-positions showing no conjugation to the tetrazole groups. This structural characteristic is crucial for understanding the compound's reactivity and interactions (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole compounds participate in a variety of chemical reactions due to their versatile tetrazole ring. For example, photodecomposition studies on similar tetrazole derivatives have shown clean processes leading to the formation of carbodiimides, indicating the potential for industrial, agricultural, and medicinal applications (Olajide E. Alawode et al., 2011).

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility and thermal stability, are significant for their application in various fields. For instance, studies on N-heterocyclic molecules like 5-(4-hydroxyphenyl)-1H-tetrazole have shown good thermal stability up to 200°C, indicating their suitability for use in environments requiring high thermal resistance (W. Peng, 2011).

Chemical Properties Analysis

The chemical properties of tetrazole derivatives, including reactivity and potential as cyclooxygenase inhibitors, have been a subject of research. Structural modifications in these compounds, such as the introduction of methylsulfonyl phenyl groups, have shown significant effects on their inhibition potency towards enzymes, highlighting the importance of chemical structure in their biological activity (Baker Jawabrah Al-Hourani et al., 2016).

科学研究应用

Tetrazole in Medicinal Chemistry

Tetrazole derivatives exhibit a wide range of biological properties, including anticancer, antitubercular, antimalarial, antidiabetic, and anti-inflammatory activities. The tetrazole moiety, being a bioisostere of the carboxylic acid group, can replace the carboxyl group in drugs to increase lipophilicity, bioavailability, and reduce side effects. Many tetrazole-containing compounds are used in treating various diseases due to their pharmacokinetic profile and metabolic stability (Patowary, Deka, & Bharali, 2021).

Tetrazole Energetic Metal Complexes

Research on tetrazole energetic metal complexes (TEMCs) highlights the synthesis advantages, such as mild reaction conditions, easy operation, and high yield with less pollution. These studies underline the potential for designing TEMCs to meet specific requirements by altering central metal ions or outside cations, suggesting significant importance for experimental study and application development (Li Yin-chuan, 2011).

Catalytic Oxidation of Cyclohexene

The selective oxidation of cyclohexene, which could be related to the broader chemistry involving cyclohexyl compounds similar to the compound of interest, has been studied for applications in the chemical industry. Controllable oxidation reactions leading to various oxidation states and functional groups of cyclohexene are valuable for synthetic applications, demonstrating the importance of selective catalytic processes in producing intermediates for academic and industrial use (Cao et al., 2018).

Anticancer Activities of Ruthenium Compounds

The study on mononuclear ruthenium(II) coordination complexes includes the exploration of tetrazole ligands, highlighting the potential of ruthenium compounds in anticancer applications. These studies provide insights into the diverse mechanisms of action, reduced toxicity, and the suitability of ruthenium compounds for biological applications, emphasizing the importance of ligand design in the development of new drugs (Motswainyana & Ajibade, 2015).

安全和危害

Without specific information, it’s hard to comment on the safety and hazards of this compound. Generally, handling of chemical substances should always be done with appropriate protective equipment and in a controlled environment. It’s also important to consider potential reactivity and toxicity based on the functional groups present .

未来方向

属性

IUPAC Name |

5-(4-chlorobutyl)-1-(4-phenylmethoxycyclohexyl)tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN4O/c19-13-5-4-8-18-20-21-22-23(18)16-9-11-17(12-10-16)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZLTMKDYUJXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCCl)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527672 |

Source

|

| Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole | |

CAS RN |

98454-50-3 |

Source

|

| Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

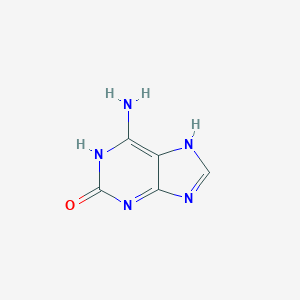

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)

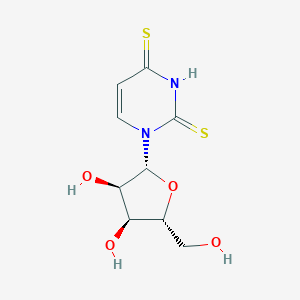

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)

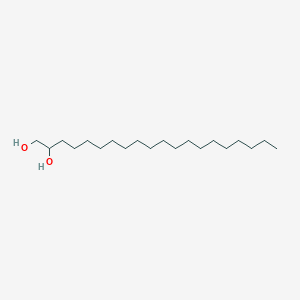

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)